molecular formula C33H36N2O2 B12589902 3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione CAS No. 872725-65-0

3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione

Cat. No.: B12589902
CAS No.: 872725-65-0
M. Wt: 492.6 g/mol
InChI Key: HDQMOLGOUGLKPZ-UHFFFAOYSA-N
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Description

3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with cyclohexyl groups and a pyrene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve deprotection steps to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through its piperazine ring and pyrene moiety, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of cyclohexyl groups and a pyrene moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

872725-65-0

Molecular Formula

C33H36N2O2

Molecular Weight

492.6 g/mol

IUPAC Name

3,5-dicyclohexyl-1-(pyren-1-ylmethyl)piperazine-2,6-dione

InChI

InChI=1S/C33H36N2O2/c36-32-30(24-8-3-1-4-9-24)34-31(25-10-5-2-6-11-25)33(37)35(32)20-26-17-16-23-15-14-21-12-7-13-22-18-19-27(26)29(23)28(21)22/h7,12-19,24-25,30-31,34H,1-6,8-11,20H2

InChI Key

HDQMOLGOUGLKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(=O)N(C(=O)C(N2)C3CCCCC3)CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4

Origin of Product

United States

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